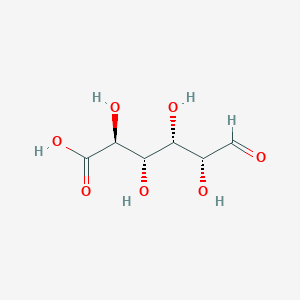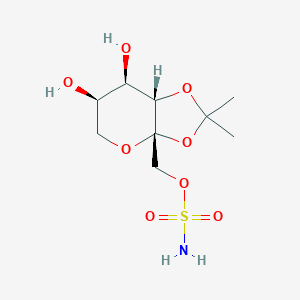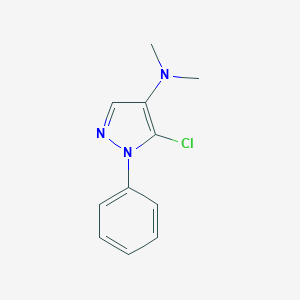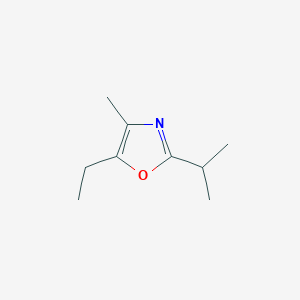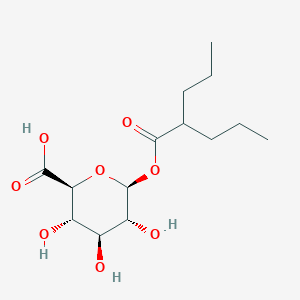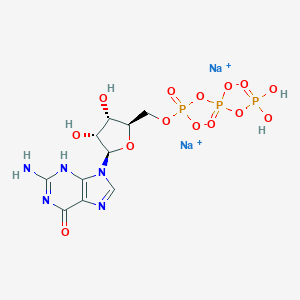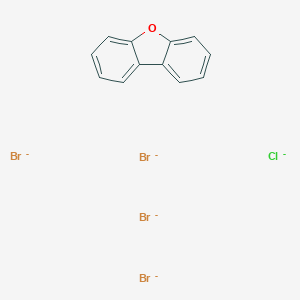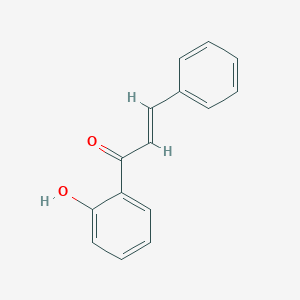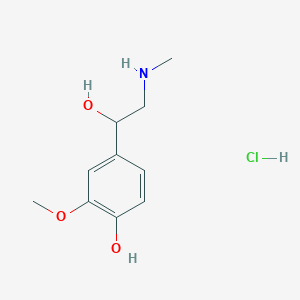
间羟肾上腺素盐酸盐
描述
Synthesis Analysis
The synthesis of related compounds such as phenylephrine hydrochloride has been explored, providing insight into asymmetric synthesis methods with high enantiomeric excess. These methods involve hydrolytic kinetic resolution of styrene oxide derivatives, which could potentially apply to metanephrine hydrochloride synthesis (Gurjar et al., 1998).
Molecular Structure Analysis
Metanephrine's molecular structure is critical for its function and detection in biological samples. The compound's analysis involves advanced techniques such as liquid chromatography with electrochemical detection, which allows for the determination of metanephrine concentrations in plasma (Lenders et al., 1993).
Chemical Reactions and Properties
The chemical properties of metanephrines, including metanephrine hydrochloride, involve their formation as O-methylated metabolites of catecholamines. These reactions are crucial for their role as biomarkers in diagnosing adrenal-related disorders. Their analysis often requires techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS) for accurate measurement in biological samples (Taylor & Singh, 2002).
Physical Properties Analysis
The physical properties of metanephrine hydrochloride, such as solubility and stability, are essential for its detection and quantification in diagnostic procedures. Studies focusing on the optimization of sample preparation and analytical conditions contribute to improving the accuracy and reliability of metanephrine measurements in clinical settings (Gupta, 1990).
Chemical Properties Analysis
The chemical stability and reactivity of metanephrine hydrochloride under various conditions, such as acidification and freezing, have been evaluated to ensure reliable measurement in clinical diagnostics. For example, a study found that the measurement of urinary metanephrines by HPLC is not influenced by sample acidification nor freezing at -20°C for 3 months, highlighting the compound's chemical robustness in analytical contexts (Pinto et al., 2020).
科学研究应用
Specific Scientific Field
Medical Oncology and Clinical Diagnostics
Summary of the Application
Metanephrine hydrochloride is an endogenous metabolite of epinephrine and is best known as a biomarker for certain types of cancers . Specifically, levels of free metanephrine are used to diagnose pheochromocytoma, a rare type of tumor that develops in the adrenal glands .
Methods of Application or Experimental Procedures
The detection of metanephrine levels in the body is typically done through liquid chromatography-tandem mass spectrometry (LC-MS/MS). This method is highly specific and accurate, making it ideal for clinical research use .
Results or Outcomes
The quantification of metanephrine levels in the body can help in the diagnosis of pheochromocytoma. This can lead to early detection and treatment, improving patient outcomes .
Agonist at Trace Amine Associated Receptor TAAR1
Specific Scientific Field
Summary of the Application
Metanephrine hydrochloride was previously thought to be biologically inactive, but it has been found to be a more potent agonist at the Trace amine associated receptor TAAR1 than either epinephrine or norepinephrine . TAAR1 is a member of the G-protein coupled receptor (GPCR) receptor family and is widely distributed across the brain and gastrointestinal system. It functions in a variety of neuronal processes .
Methods of Application or Experimental Procedures
The interaction of metanephrine hydrochloride with TAAR1 can be studied using various experimental procedures, including mutational analysis, functional assays, and molecular dynamics simulations .
Results or Outcomes
The activation of TAAR1 by metanephrine hydrochloride can regulate the activity of several neurotransmitter signaling pathways. This has implications for the treatment of several neuropsychiatric disorders, including schizophrenia, depression, drug addiction, and attention deficit hyperactive disorder (ADHD) .
Hypertensive Emergencies
Specific Scientific Field
Cardiology and Emergency Medicine
Summary of the Application
Metanephrine hydrochloride is used in the diagnosis of hypertensive emergencies, which are severe increases in blood pressure that can lead to organ damage .
Methods of Application or Experimental Procedures
Plasma free metanephrine (PMTN) and 24-h urinary fractionated metanephrine (UMTN) levels are measured in patients hospitalized for hypertensive emergencies .
Results or Outcomes
The study found that marked elevations in metanephrine levels are uncommon in hypertensive emergencies not caused by pheochromocytomas and paragangliomas (PPGLs). Therefore, testing for metanephrine in hypertensive emergencies should be pursued only when there is no clear precipitating cause and in cases where there is strong underlying clinical suspicion for PPGL .
Cardiovascular and Cerebrovascular Events in Hypertensive Patients
Specific Scientific Field
Summary of the Application
Plasma metanephrines, including metanephrine and normetanephrine, have been investigated for their role in predicting cardiovascular and cerebrovascular events in patients with essential hypertension .
Methods of Application or Experimental Procedures
A retrospective analysis was conducted on hospitalized patients diagnosed with essential hypertension. Plasma metanephrine and normetanephrine levels were determined using high-performance liquid chromatography–tandem mass spectrometry .
Results or Outcomes
The study found that elevated plasma normetanephrine levels are associated with a higher risk of cardiovascular and cerebrovascular events in patients with essential hypertension .
Evaluating the Selectivity of Adrenal Vein Sampling
Specific Scientific Field
Summary of the Application
Metanephrine and Normetanephrine are used in evaluating the selectivity of adrenal vein sampling . This is particularly useful in the diagnosis and treatment of primary aldosteronism (PA), a common cause of secondary hypertension .
Methods of Application or Experimental Procedures
The study involved prospective recruited patients with PA who were treated with adrenal vein sampling (AVS). The effects of cortisol, metanephrine, and normetanephrine on selectivity catheterization were assessed and determined by lateralization .
Results or Outcomes
The study found that metanephrine is the best index for determining the catheterization selectivity in AVS, especially in the absence of ACTH stimulation .
Medication-Assisted Psychotherapy (MAP)
Specific Scientific Field
Summary of the Application
Metanephrine hydrochloride, along with other neurotransmitters, can be used in medication-assisted psychotherapy (MAP). This strategy is known as MAP, substance-assisted psychotherapy (SAPT), and psychedelic psychotherapy (PAP), depending on the medicine utilized and the context in which it is given .
Methods of Application or Experimental Procedures
The interaction of metanephrine hydrochloride with other neurotransmitters can be studied using various experimental procedures, including mutational analysis, functional assays, and molecular dynamics simulations .
Results or Outcomes
The activation of certain neurotransmitters by metanephrine hydrochloride can regulate the activity of several neurotransmitter signaling pathways. This has implications for the treatment of several neuropsychiatric disorders, including schizophrenia, depression, drug addiction, and attention deficit hyperactive disorder (ADHD) .
未来方向
属性
IUPAC Name |
4-[1-hydroxy-2-(methylamino)ethyl]-2-methoxyphenol;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO3.ClH/c1-11-6-9(13)7-3-4-8(12)10(5-7)14-2;/h3-5,9,11-13H,6H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRIQFVCFOPJYEQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC(C1=CC(=C(C=C1)O)OC)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60965141 | |
| Record name | 4-[1-Hydroxy-2-(methylamino)ethyl]-2-methoxyphenol--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60965141 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Metanephrine hydrochloride | |
CAS RN |
881-95-8, 5090-31-3 | |
| Record name | Benzenemethanol, 4-hydroxy-3-methoxy-α-[(methylamino)methyl]-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=881-95-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Metanephrine hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000881958 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | alpha-((Methylamino)methyl)vanillyl alcohol hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005090313 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-[1-Hydroxy-2-(methylamino)ethyl]-2-methoxyphenol--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60965141 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (±)-α-[(methylamino)methyl]vanillyl alcohol hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.748 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | α-[(methylamino)methyl]vanillyl alcohol hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.463 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | METANEPHRINE HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D40947X4MO | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



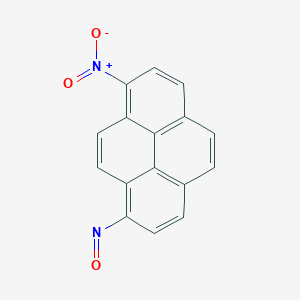
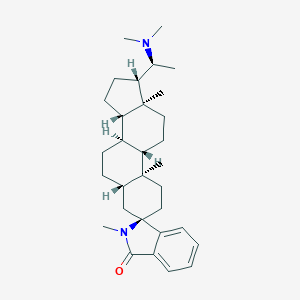
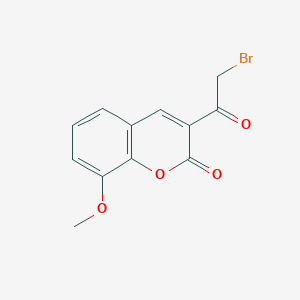
![Methyl (4R)-4-[(8R,9S,10R,12S,13R,14S,17R)-12-hydroxy-10,13-dimethyl-3-oxo-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl]pentanoate](/img/structure/B22682.png)

